Benzenamine, 2-(1,1-dimethylethyl)-N-2-propenyl-
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Overview
Description
. This compound is characterized by the presence of a benzenamine group substituted with a tert-butyl group and a propenyl group. It is commonly used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-(1,1-dimethylethyl)-N-2-propenyl- can be achieved through several synthetic routes. One common method involves the alkylation of 2-tert-Butylaniline with propenyl halides under basic conditions . The reaction typically requires a solvent such as ethanol or acetone and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of Benzenamine, 2-(1,1-dimethylethyl)-N-2-propenyl- often involves large-scale alkylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-(1,1-dimethylethyl)-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro compounds back to the amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst
Substitution: Electrophiles like bromine, chlorine, or nitronium ions
Major Products Formed
Oxidation: Nitro compounds
Reduction: Amines
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
Benzenamine, 2-(1,1-dimethylethyl)-N-2-propenyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactivity and stability.
Mechanism of Action
The mechanism of action of Benzenamine, 2-(1,1-dimethylethyl)-N-2-propenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-(1,1-dimethylethyl)-: Similar structure but lacks the propenyl group.
Aniline, 2-tert-butyl-: Similar structure but lacks the propenyl group.
Benzenamine, 2-(1,1-dimethylethyl)-N-(1-methylethyl)-: Similar structure but has a different alkyl group attached to the nitrogen atom.
Uniqueness
Benzenamine, 2-(1,1-dimethylethyl)-N-2-propenyl- is unique due to the presence of both tert-butyl and propenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
193338-72-6 |
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Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-tert-butyl-N-prop-2-enylaniline |
InChI |
InChI=1S/C13H19N/c1-5-10-14-12-9-7-6-8-11(12)13(2,3)4/h5-9,14H,1,10H2,2-4H3 |
InChI Key |
JTNWLMYDECZVFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NCC=C |
Origin of Product |
United States |
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